molecular formula C22H42N8O7 B12098700 H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2

H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2

Cat. No.: B12098700
M. Wt: 530.6 g/mol
InChI Key: GKPMARPRXONRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2 is a synthetic peptide composed of several amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this peptide includes lysine, aspartic acid, isoleucine, and citrulline, which contribute to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are commonly used.

    Substitution: Specific enzymes or chemical reagents are used to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield reduced peptides with free thiol groups.

Scientific Research Applications

H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2: has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2 depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, leading to a cascade of molecular events. The molecular targets and pathways involved can vary, but they often include interactions with cell surface receptors, modulation of signaling pathways, and influence on gene expression.

Comparison with Similar Compounds

H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2: can be compared with other similar peptides, such as:

The uniqueness of This compound

Properties

Molecular Formula

C22H42N8O7

Molecular Weight

530.6 g/mol

IUPAC Name

4-[[1-[[1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid

InChI

InChI=1S/C22H42N8O7/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37)

InChI Key

GKPMARPRXONRJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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